molecular formula C8H5N3O B8626685 Pyrido[2,3-b]pyrazine-3-carbaldehyde

Pyrido[2,3-b]pyrazine-3-carbaldehyde

Cat. No.: B8626685
M. Wt: 159.14 g/mol
InChI Key: AVOYWCNKRKUPFG-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazine-3-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[2,3-b]pyrazine-3-carboxaldehyde typically involves multicomponent reactions. One common method is the condensation of appropriate aldehydes with amines and other reagents under controlled conditions. For example, the reaction of 2-aminopyridine with glyoxal in the presence of a suitable catalyst can yield pyrido[2,3-b]pyrazine derivatives .

Industrial Production Methods

Industrial production methods for pyrido[2,3-b]pyrazine-3-carboxaldehyde often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,3-b]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrido[2,3-b]pyrazine-3-carboxaldehyde can yield pyrido[2,3-b]pyrazine-3-carboxylic acid, while reduction can produce pyrido[2,3-b]pyrazine-3-methanol .

Mechanism of Action

The mechanism of action of pyrido[2,3-b]pyrazine-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

pyrido[2,3-b]pyrazine-3-carbaldehyde

InChI

InChI=1S/C8H5N3O/c12-5-6-4-10-7-2-1-3-9-8(7)11-6/h1-5H

InChI Key

AVOYWCNKRKUPFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N=C2N=C1)C=O

Origin of Product

United States

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